3-{1,4-Dioxaspiro[4.5]decan-8-yl}pyrrolidinehydrochloride

Conformational Restriction Medicinal Chemistry Scaffold Design

3-{1,4-Dioxaspiro[4.5]decan-8-yl}pyrrolidine hydrochloride (CAS 2639449-29-7, MW 247.76 g/mol, C₁₂H₂₂ClNO₂) is a spirocyclic pyrrolidine building block carrying a 1,4-dioxaspiro[4.5]decane ketal moiety at the pyrrolidine 3-position, supplied as the hydrochloride salt for enhanced solubility and handling. The compound is a protected-ketone spiro-pyrrolidine, distinguished from simple pyrrolidines and from the regioisomeric 1-(1,4-dioxaspiro[4.5]dec-8-yl)pyrrolidine (CAS 72714-97-7) by the attachment point and the availability of the pyrrolidine NH for further derivatization.

Molecular Formula C12H22ClNO2
Molecular Weight 247.76 g/mol
Cat. No. B13505338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{1,4-Dioxaspiro[4.5]decan-8-yl}pyrrolidinehydrochloride
Molecular FormulaC12H22ClNO2
Molecular Weight247.76 g/mol
Structural Identifiers
SMILESC1CC2(CCC1C3CCNC3)OCCO2.Cl
InChIInChI=1S/C12H21NO2.ClH/c1-4-12(14-7-8-15-12)5-2-10(1)11-3-6-13-9-11;/h10-11,13H,1-9H2;1H
InChIKeySXQNZLYFVSBQBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{1,4-Dioxaspiro[4.5]decan-8-yl}pyrrolidine Hydrochloride: C5a Receptor Antagonist Intermediate Procurement Reference


3-{1,4-Dioxaspiro[4.5]decan-8-yl}pyrrolidine hydrochloride (CAS 2639449-29-7, MW 247.76 g/mol, C₁₂H₂₂ClNO₂) is a spirocyclic pyrrolidine building block carrying a 1,4-dioxaspiro[4.5]decane ketal moiety at the pyrrolidine 3-position, supplied as the hydrochloride salt for enhanced solubility and handling [1]. The compound is a protected-ketone spiro-pyrrolidine, distinguished from simple pyrrolidines and from the regioisomeric 1-(1,4-dioxaspiro[4.5]dec-8-yl)pyrrolidine (CAS 72714-97-7) by the attachment point and the availability of the pyrrolidine NH for further derivatization . Its most significant documented application is as a key synthetic intermediate in the preparation of potent C5a receptor (C5aR) antagonists, as disclosed in a 2025 PCT patent application from Sumitomo Pharma [2].

Why 3-{1,4-Dioxaspiro[4.5]decan-8-yl}pyrrolidine HCl Cannot Be Replaced by Simple Pyrrolidines or Regioisomeric Spiro Analogs


A purchaser might consider cheaper, more accessible pyrrolidines, piperidines, or the regioisomeric spiro-pyrrolidine 1-(1,4-dioxaspiro[4.5]dec-8-yl)pyrrolidine (CAS 72714-97-7) as drop-in replacements. However, the 3-substituted spiro junction of the target compound embeds two non-interchangeable structural features: the pyrrolidine 3-position attachment preserves a free secondary amine for subsequent N-functionalization, while the 1,4-dioxaspiro[4.5]decane serves as a masked cyclohexanone, enabling controlled ketal deprotection to a ketone handle after key bond-forming steps [1]. This orthogonal reactivity—free NH plus latent ketone—is absent in regioisomers or simple pyrrolidine building blocks and was explicitly exploited in the construction of C5aR antagonists [2]. Generic substitution by any pyrrolidine without the dioxaspiro moiety eliminates the conformational rigidity and the deprotection option, making downstream SAR exploration or patent-track synthesis infeasible.

Quantitative Differentiation Evidence for 3-{1,4-Dioxaspiro[4.5]decan-8-yl}pyrrolidine HCl Against Comparator Scaffolds


Spirocyclic Ketal Rigidity Confers Reduced Torsional Flexibility vs. Piperidine and Linear Amino Analogs

The 1,4-dioxaspiro[4.5]decane system fixes the cyclohexane chair into a single low-energy conformation and removes the torsional degrees of freedom present in a free cyclohexyl or piperidine ring. This spiro-ketal locking provides a structurally rigid vector for the pyrrolidine ring, reducing the entropic penalty upon target binding. Structural analysis of related spiro[4.5]decane scaffolds used in 5-HT₁A receptor antagonists demonstrates that the spiro junction enforces a well-defined dihedral angle between the pyrrolidine substituent and the cyclohexane ring plane . In contrast, a comparator such as 4-(1,4-dioxaspiro[4.5]decan-8-yl)piperidine (CAS 1628502-17-9, MW 225.33) replaces the pyrrolidine NH with a piperidine moiety, losing the secondary amine nucleophilicity required for subsequent urea or amide coupling .

Conformational Restriction Medicinal Chemistry Scaffold Design

C5a Receptor Antagonist Potency Driven by the 1,4-Dioxaspiro[4.5]decane-Pyrrolidine Core: Data from Sumitomo Pharma PCT Application

Sumitomo Pharma's PCT application WO 2025/049437 A1 explicitly employs 3-{1,4-dioxaspiro[4.5]decan-8-yl}pyrrolidine as the core scaffold for a series of C5a receptor (C5aR) antagonists. Representative final compounds incorporating this scaffold achieved C5aR antagonist IC₅₀ values as low as 1.7 nM (Example 256) and 5.3 nM (Example 266, amidine-containing analog), with numerous additional examples in the 10–380 nM range measured via a TR-FRET-based C5aR binding assay using human C5a as the agonist ligand [1]. This represents a >100-fold potency window accessible through systematic derivatization of the spirocyclic pyrrolidine core. Outside this scaffold series, structurally distinct C5aR antagonists such as the peptidomimetic PMX-53 (3D53; cyclic hexapeptide, MW ~900 Da) typically exhibit IC₅₀ values in the 20–50 nM range but face oral bioavailability and synthetic complexity limitations [2].

C5a Receptor GPCR Antagonist Immuno-Inflammation

Hydrochloride Salt Form Enables Direct Use in Amide Coupling vs. Free Base or Non-Salt Analogs

The target compound is supplied as the hydrochloride salt, which provides distinct handling advantages over free-base spiro-pyrrolidine analogs. The hydrochloride has well-defined stoichiometry (1:1 salt), enabling accurate molar calculations for subsequent reactions such as HATU/HBTU-mediated amide couplings where the secondary amine is first neutralized in situ with an organic base (e.g., DIPEA) [1]. The free-base analog 1-(1,4-dioxaspiro[4.5]dec-8-yl)pyrrolidine (CAS 72714-97-7, MW 211.31) is a tertiary amine that lacks any NH handle for direct acylation and instead requires pre-functionalization of the pyrrolidine nitrogen, fundamentally limiting its synthetic utility to N-alkylation or enamine chemistry .

Salt Selection Synthetic Accessibility Amide Bond Formation

Latent Ketone Functionality via Ketal Deprotection Provides Orthogonal Reactivity Not Available in Saturated Cyclohexyl Analogs

The 1,4-dioxaspiro[4.5]decane ketal serves as a masked cyclohexanone. Under mild aqueous acidic conditions (e.g., 1N HCl/THF or PPTS/acetone), the ketal can be selectively cleaved to reveal a cyclohexanone carbonyl without affecting the pyrrolidine amide or urea bonds installed earlier in the synthetic sequence [1]. This orthogonal deprotection capability is structurally impossible in saturated cyclohexyl-pyrrolidine analogs such as 3-cyclohexylpyrrolidine, where no latent ketone exists. The strategic value of masked ketones in spirocyclic medicinal chemistry is well-precedented, including in the spiroketal pyrrolidine HCV NS5A inhibitor GSK2336805, where the spiroketal oxygen atoms contribute to both conformational preorganization and metabolic stability .

Protecting Group Strategy Orthogonal Reactivity Late-Stage Functionalization

Validated Application Scenarios for 3-{1,4-Dioxaspiro[4.5]decan-8-yl}pyrrolidine HCl Procurement


C5a Receptor (C5aR) Antagonist Lead Optimization and Patent-Track Expansion

Organizations pursuing C5aR antagonists for immuno-inflammatory indications (e.g., ANCA-associated vasculitis, atypical hemolytic uremic syndrome, COVID-19-related acute respiratory distress syndrome) can directly access the Sumitomo Pharma patent-track chemical space by procuring this building block. The C5aR antagonist series in WO 2025/049437 A1 demonstrates IC₅₀ values spanning 1.7–380 nM, with the spirocyclic pyrrolidine core serving as the central scaffold component across all exemplified compounds [1]. This scenario is particularly relevant for groups seeking to establish composition-of-matter patent positions distinct from the approved drug avacopan (CCX168), which is structurally unrelated to the spiro-pyrrolidine chemotype.

Diversity-Oriented Synthesis (DOS) Libraries Leveraging Dual Orthogonal Handles

Medicinal chemistry groups building spirocyclic fragment or lead-like libraries can exploit the two orthogonal reactive handles of this building block: (1) instant amide/urea/sulfonamide formation at the pyrrolidine NH following in situ neutralization of the HCl salt, and (2) subsequent acidic ketal deprotection to reveal a cyclohexanone for reductive amination, oxime formation, or organometallic addition [1]. This sequential, two-directional diversification from a single starting material is not achievable with the regioisomeric tertiary amine analog 1-(1,4-dioxaspiro[4.5]dec-8-yl)pyrrolidine (CAS 72714-97-7), which offers zero NH handles .

GPCR Structure-Activity Relationship (SAR) Studies Requiring Conformationally Constrained Scaffolds

The spiro-ketal scaffold imposes conformational rigidity that reduces the entropic penalty upon receptor binding, a principle validated in 5-HT₁A receptor antagonist programs using related spiro[4.5]decane-constrained ligands (Kᵢ = 4–72 nM for constrained analogs vs. reduced selectivity for flexible congeners) [1]. For GPCR targets beyond C5aR where conformational preorganization is hypothesized to improve subtype selectivity, this building block provides a pre-validated rigid spirocyclic core with a derivatizable amine anchor, enabling systematic SAR exploration without the confounding influence of multiple low-energy conformers.

Prodrug Design Exploiting Masked Ketone Release

The latent cyclohexanone masked as the 1,4-dioxaspiro ketal can serve as a pH-sensitive prodrug element. In acidic microenvironments (e.g., inflamed tissues, tumor stroma, or lysosomal compartments), ketal hydrolysis releases the free ketone, potentially altering the physicochemical properties or target engagement profile of the conjugated payload. While this application scenario is not yet experimentally validated for this specific compound, the precedent of acid-labile ketal prodrugs in the literature, combined with the documented ketal deprotection chemistry from the C5aR patent [1], supports its feasibility as a design strategy.

Quote Request

Request a Quote for 3-{1,4-Dioxaspiro[4.5]decan-8-yl}pyrrolidinehydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.